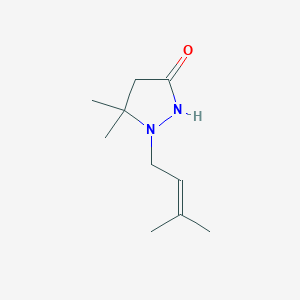

5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one

Description

Properties

CAS No. |

131391-06-5 |

|---|---|

Molecular Formula |

C10H18N2O |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

5,5-dimethyl-1-(3-methylbut-2-enyl)pyrazolidin-3-one |

InChI |

InChI=1S/C10H18N2O/c1-8(2)5-6-12-10(3,4)7-9(13)11-12/h5H,6-7H2,1-4H3,(H,11,13) |

InChI Key |

GJCLLIZTVQXBLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCN1C(CC(=O)N1)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbut-2-en-1-ol with a suitable pyrazolidinone precursor in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazolidin-3-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolidin-3-one Derivatives

Key Observations:

Substituent Position :

- The 1-position substitution (e.g., prenyl, isopropylphenyl, or methyl) influences lipophilicity and receptor binding. For example, the prenyl group in the target compound may enhance membrane permeability compared to aromatic substituents in anti-inflammatory analogs .

- 5,5-Dimethyl groups are common in neuromodulatory derivatives (e.g., mGluR5 PAMs) and likely improve metabolic stability .

Biological Activity :

- Neuromodulatory analogs (e.g., mGluR5 PAMs) prioritize substitutions at the 2-position (e.g., ethynyl-pyridinyl groups), which are critical for receptor interaction .

- Anti-inflammatory analogs favor bulky aromatic groups (e.g., 4-isopropylphenyl) at the 1-position, which may inhibit enzymes like lipoxygenase .

Pharmacological Implications

- Target Compound : The prenyl group may confer unique pharmacokinetic properties, such as increased lipophilicity and oral bioavailability compared to phenyl-substituted analogs. However, its biological activity remains speculative without direct data.

- Comparative Efficacy : Analogs with 2-position ethynyl-pyridinyl substitutions (e.g., Entry 4 in Table 1) show higher mGluR5 PAM efficacy (72%) than those with fluorophenyl groups (31%) , highlighting substituent electronic effects.

Biological Activity

5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one, a compound belonging to the pyrazolidinone class, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 182.26 g/mol. The structure of this compound features a pyrazolidinone backbone, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H18N2O |

| Molecular Weight | 182.26 g/mol |

| CAS Number | 131391-06-5 |

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress-related damage.

Case Study: Antioxidant Efficacy

A study conducted on pyrazolidinone derivatives demonstrated that certain analogs exhibited strong antioxidant efficacy comparable to established antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative damage in biological systems.

Tyrosinase Inhibition

Another notable biological activity of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin production. Inhibition of tyrosinase is particularly relevant for treating hyperpigmentation disorders.

Experimental Findings

In vitro studies have shown that analogs of this compound significantly inhibited mushroom tyrosinase activity. For instance, one study reported an IC50 value of 1.12 µM for a closely related analog, indicating potent inhibitory effects compared to standard inhibitors like kojic acid.

Cytotoxicity Studies

Assessing the cytotoxic effects of this compound is essential for evaluating its safety profile. Research indicates that certain derivatives do not exhibit cytotoxicity at concentrations up to 20 µM in murine cell lines, suggesting a favorable safety margin for potential therapeutic applications.

The mechanism by which this compound exerts its biological effects may involve the following pathways:

- Antioxidant Mechanism : The compound likely scavenges free radicals and inhibits lipid peroxidation.

- Tyrosinase Inhibition : It may bind to the active site of the enzyme, preventing substrate access and subsequent melanin synthesis.

Table 2: Biological Activities Overview

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one?

- Methodology : A common approach involves alkylation of pyrazolidinone derivatives. For example, in analogous syntheses, dialkylamines are reacted with aldehydes in polar aprotic solvents (e.g., DMF) under reflux (150°C), followed by TLC monitoring for reaction completion. Post-reaction workup includes extraction with ethyl acetate, washing with ammonium chloride, drying over MgSO₄, and solvent removal under reduced pressure. Yields up to 93% have been reported for structurally related compounds .

- Key Parameters :

- Solvent: DMF or ethanol.

- Temperature: 110–150°C.

- Purification: Recrystallization from DMF/EtOH (1:1) mixtures.

Q. How is the compound characterized using spectroscopic techniques?

- 1H NMR : Peaks corresponding to aromatic protons (δ 7.61–6.75 ppm), alkyl groups (δ 3.33–1.96 ppm), and carbonyl functionalities (δ 10.01 ppm) are critical for structural confirmation. For example, reports distinct singlet signals for carbonyl groups in pyrazolidinone derivatives .

- Elemental Analysis : Used to validate molecular composition (e.g., %N calculated vs. observed: 7.99 vs. 7.5 in related compounds) .

Q. What solvents and conditions are optimal for recrystallization?

- Method : Recrystallization from DMF/EtOH (1:1) or chloroform/methanol mixtures is effective for purifying pyrazolidinone derivatives. Ethanol is preferred for removing impurities due to its moderate polarity .

Advanced Research Questions

Q. How can reaction yields be optimized during the alkylation step?

- Strategies :

- Stoichiometry : Use a 1:1 molar ratio of pyrazolidinone to alkylating agent (e.g., 3-methylbut-2-en-1-yl halides) to minimize side reactions.

- Catalysis : Potassium carbonate (K₂CO₃) enhances nucleophilic substitution by deprotonating intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., reports 20-hour conventional heating vs. microwave protocols in ) .

Q. How are reaction intermediates monitored in real time?

- Analytical Techniques :

- TLC : Use silica gel plates with UV detection; mobile phases like ethyl acetate/hexane (3:7) resolve pyrazolidinone intermediates.

- HPLC : Reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm ensure purity assessment .

Q. What are the stability profiles of this compound under varying storage conditions?

- Findings : Pyrazolidinones are hygroscopic and degrade under high humidity. Storage at –20°C in amber vials with desiccants (e.g., silica gel) is recommended. Stability studies for related compounds show <5% degradation over 6 months under inert atmospheres .

Q. How can discrepancies in spectroscopic data be resolved during structural elucidation?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.